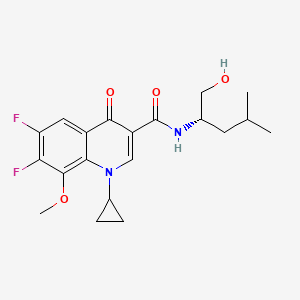![molecular formula C18H26O2 B12628679 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one CAS No. 917985-10-5](/img/structure/B12628679.png)
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one is an organic compound with a complex structure that includes an ethoxy group, a phenylethyl group, and a hept-6-en-2-one backbone
Méthodes De Préparation
The synthesis of 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one typically involves multiple steps, including the formation of the hept-6-en-2-one backbone and the introduction of the ethoxy and phenylethyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Aldol Condensation: This reaction can be used to form the hept-6-en-2-one backbone by condensing appropriate aldehydes and ketones under basic conditions.
Grignard Reaction:
Etherification: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules, serving as an intermediate in various synthetic pathways.
Biology: This compound may have potential biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects could lead to the development of new drugs or treatments.
Industry: It can be used in the production of specialty chemicals, fragrances, or other industrial products.
Mécanisme D'action
The mechanism by which 3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one can be compared with other similar compounds, such as:
3-[(2R)-2-methoxy-2-phenylethyl]-3-methylhept-6-en-2-one: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical properties and reactivity.
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhex-6-en-2-one:
Propriétés
Numéro CAS |
917985-10-5 |
|---|---|
Formule moléculaire |
C18H26O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one |
InChI |
InChI=1S/C18H26O2/c1-5-7-13-18(4,15(3)19)14-17(20-6-2)16-11-9-8-10-12-16/h5,8-12,17H,1,6-7,13-14H2,2-4H3/t17-,18?/m1/s1 |
Clé InChI |
IRMNWVGLFHPZRG-QNSVNVJESA-N |
SMILES isomérique |
CCO[C@H](CC(C)(CCC=C)C(=O)C)C1=CC=CC=C1 |
SMILES canonique |
CCOC(CC(C)(CCC=C)C(=O)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


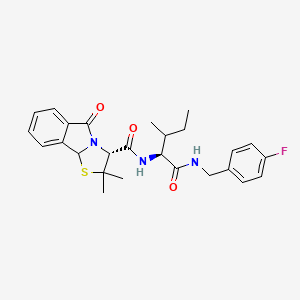

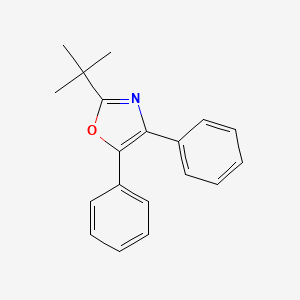

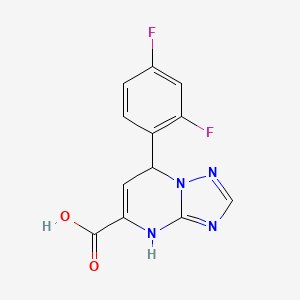
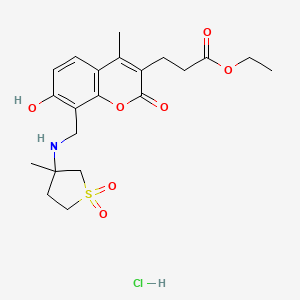
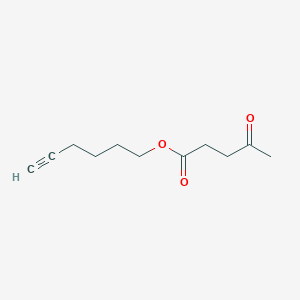
![Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12628633.png)
![4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B12628638.png)
![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one](/img/structure/B12628646.png)
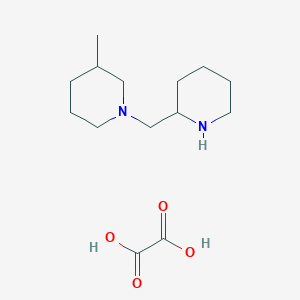
![4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12628657.png)
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12628665.png)
